6-Amino-2,3-dihydro-1h-indene-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

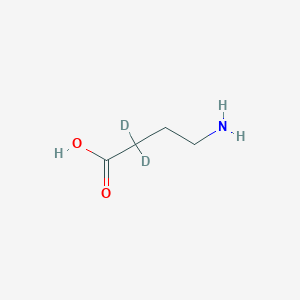

“6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” is a nitrogen-containing heterocyclic compound. It has a molecular weight of 212.27 . The IUPAC name for this compound is the same as its common name .

Synthesis Analysis

In a study, a series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues were designed and synthesized as NLRP3 inflammasome inhibitors .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13) .

Chemical Reactions Analysis

The compound has been used in the synthesis of NLRP3 inflammasome inhibitors .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antiviral Activity

- Scientific Field: Virology

- Summary of Application: Indole derivatives, including 6-aminoindazole derivatives, have been reported to possess antiviral properties . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Methods of Application: The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material . The Sulforhodamin B (SRB) assay is used for in vitro biological evaluation of synthesized compounds .

- Results or Outcomes: Certain compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anticancer Activity

- Scientific Field: Oncology

- Summary of Application: 1H-indazole-6-amine derivatives have been studied for their potential as anticancer agents .

- Methods of Application: The synthesis of these derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material . The Sulforhodamin B (SRB) assay is used for in vitro biological evaluation of synthesized compounds .

- Results or Outcomes: The results of these studies are not specified in the sources I found .

Fluorescent Dye

- Scientific Field: Biomedical Research and Bioimaging

- Summary of Application: Compounds similar to “6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” can be used as fluorescent dyes . These dyes are often used in biomedical research, bioimaging, and analytics .

- Methods of Application: The specific methods of application and experimental procedures would depend on the exact nature of the research or analysis being conducted .

- Results or Outcomes: The outcomes would also depend on the specific research or analysis. In general, fluorescent dyes can help visualize and track biological processes .

Inhibition of DDR1 Signaling

- Scientific Field: Oncology

- Summary of Application: Certain indene derivatives have been found to inhibit Discoidin Domain Receptor 1 (DDR1) signaling . DDR1 is a type of receptor tyrosine kinase that plays a role in cell adhesion, proliferation, and differentiation .

- Methods of Application: The specific methods of application and experimental procedures would depend on the exact nature of the research being conducted .

- Results or Outcomes: In one study, a compound effectively inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently inhibited the colony formation of pancreatic cancer cells and showed promising in vivo therapeutic effects in a mouse model of pancreatic cancer .

Antiviral Activity

- Scientific Field: Virology

- Summary of Application: Compounds containing five-membered heteroaryl amines, which are structurally similar to “6-Amino-2,3-dihydro-1h-indene-5-sulfonamide”, have shown relatively higher antiviral activity against Newcastle disease virus .

- Methods of Application: The specific methods of application and experimental procedures would depend on the exact nature of the research being conducted .

- Results or Outcomes: The outcomes would also depend on the specific research or analysis. In general, these compounds have shown promising results in inhibiting the Newcastle disease virus .

Potential Use in Synthesis

- Scientific Field: Organic Chemistry

- Summary of Application: Compounds similar to “6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” can be used in the synthesis of other complex organic compounds .

- Methods of Application: The specific methods of application and experimental procedures would depend on the exact nature of the synthesis being conducted .

- Results or Outcomes: The outcomes would also depend on the specific synthesis. In general, these compounds can help in the synthesis of a wide range of organic compounds .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-amino-2,3-dihydro-1H-indene-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIOYTMAUQHHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,3-dihydro-1h-indene-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)